molecular formula C12H18N2O B13691231 2-Amino-2-[4-(tert-butyl)phenyl]acetamide

2-Amino-2-[4-(tert-butyl)phenyl]acetamide

Cat. No.: B13691231
M. Wt: 206.28 g/mol
InChI Key: SZSXINULYIVOKW-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(tert-butyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring an amino group and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(tert-butyl)phenyl]acetamide typically involves the reaction of 4-tert-butylphenylamine with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(tert-butyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under controlled temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.

Scientific Research Applications

2-Amino-2-[4-(tert-butyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(tert-butyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an inhibitory effect. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-tert-butylphenol: Shares a similar structure but with a hydroxyl group instead of an acetamide group.

    N-(4-(tert-butylamino)phenyl)acetamide: Similar structure with a tert-butylamino group instead of an amino group.

Uniqueness

2-Amino-2-[4-(tert-butyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H2,14,15)

InChI Key

SZSXINULYIVOKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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